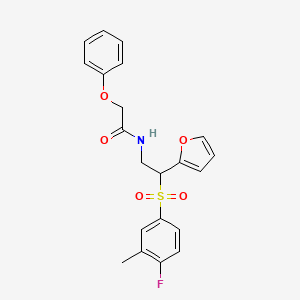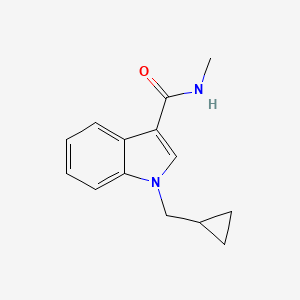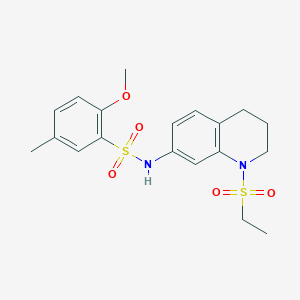![molecular formula C17H14F3N3O2S2 B2476497 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252905-49-9](/img/structure/B2476497.png)
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. The compound also contains an ethyl group, a trifluoromethyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic system of the thieno[3,2-d]pyrimidin-2-yl group, along with the attached ethyl, trifluoromethyl, and acetamide groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing trifluoromethyl and acetamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electron-rich thiophene ring and the electron-withdrawing trifluoromethyl and acetamide groups could affect its polarity, solubility, and stability .Scientific Research Applications
Pharmacological Research
This compound is a significant pharmacophore, meaning it is a part of a molecule responsible for its biological activity. It has been studied for its potential in developing new drugs, particularly due to its unique structure that can interact with various biological targets. Research has focused on its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Green Chemistry
The synthesis of this compound has been explored using green chemistry principles. Researchers have developed methods to produce it via catalytic multicomponent reactions, which are more environmentally friendly. These methods reduce the need for harmful solvents and minimize waste, making the production process more sustainable .
Material Science
In material science, this compound has been investigated for its potential use in creating new materials with specific properties. Its unique chemical structure allows it to be used as a building block for polymers and other advanced materials. These materials can have applications in various industries, including electronics and nanotechnology .
Biochemical Studies
Biochemists have studied this compound for its interactions with proteins and other biomolecules. Its ability to bind to specific sites on proteins makes it a valuable tool for understanding protein function and for developing new biochemical assays. This research can lead to new insights into cellular processes and the development of novel diagnostic tools .
Agricultural Chemistry
In agricultural chemistry, this compound has potential applications as a pesticide or herbicide. Its unique structure allows it to interfere with the biological processes of pests or weeds, providing a new avenue for developing more effective and environmentally friendly agricultural chemicals .
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential to treat various diseases. Its ability to modulate biological pathways makes it a candidate for developing new therapies for conditions such as inflammation, neurological disorders, and infectious diseases. Ongoing research aims to optimize its efficacy and safety for potential therapeutic use .
These applications highlight the versatility and importance of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S2/c1-2-23-15(25)14-12(7-8-26-14)22-16(23)27-9-13(24)21-11-6-4-3-5-10(11)17(18,19)20/h3-8H,2,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZKHSIKPOBOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)
![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)







![2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2476433.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)